2-Ethyl-5-((3-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
2-Ethyl-5-((3-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a morpholino group attached to a fluorophenyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-Ethyl-5-((3-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Formation of the triazole ring: The thiazole intermediate is then subjected to cyclization with hydrazine derivatives to form the triazole ring.
Introduction of the fluorophenyl group: This step involves the nucleophilic substitution reaction where the fluorophenyl group is introduced to the triazole-thiazole scaffold.
Attachment of the morpholino group: Finally, the morpholino group is introduced through a nucleophilic substitution reaction, completing the synthesis of the compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-Ethyl-5-((3-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the morpholino group or other labile bonds.
Scientific Research Applications
2-Ethyl-5-((3-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-((3-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
2-Ethyl-5-((3-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can be compared with other similar compounds, such as:
Thiazolotriazole derivatives: These compounds share the same core structure but differ in the substituents attached to the rings, leading to variations in their chemical and biological properties.
Fluorophenyl derivatives: Compounds with a fluorophenyl group exhibit similar chemical reactivity but may differ in their biological activities depending on the other functional groups present.
Morpholino derivatives: These compounds contain a morpholino group and are studied for their potential biological activities, similar to the compound .
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for scientific research.
Properties
IUPAC Name |
2-ethyl-5-[(3-fluorophenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2S/c1-2-13-19-17-22(20-13)16(23)15(25-17)14(21-6-8-24-9-7-21)11-4-3-5-12(18)10-11/h3-5,10,14,23H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMMTUKCLBRQCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCOCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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